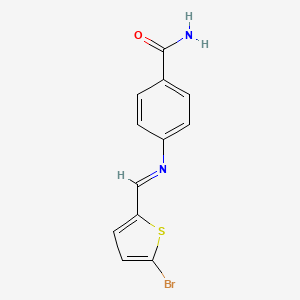

Benzamide, 4-(5-bromo-2-thenylidenamino)-

Description

Benzamide, 4-(5-bromo-2-thenylidenamino)-, is a substituted benzamide derivative featuring a brominated thenylidenamino group at the para position of the benzamide core. The thenylidenamino moiety suggests a Schiff base structure, which is frequently utilized in coordination chemistry and medicinal chemistry due to its ability to chelate metal ions and modulate biological activity .

Properties

IUPAC Name |

4-[(5-bromothiophen-2-yl)methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2OS/c13-11-6-5-10(17-11)7-15-9-3-1-8(2-4-9)12(14)16/h1-7H,(H2,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVRMIXZEQOKER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)N=CC2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-(5-bromo-2-thenylidenamino)- typically involves the reaction of 4-aminobenzamide with 5-bromo-2-thiophenecarboxaldehyde. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzamide, 4-(5-bromo-2-thenylidenamino)- can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

Reduction: Reduction of this compound can lead to the formation of the corresponding amine.

Substitution: The bromine atom in the 5-bromo-2-thenylidenamino group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzamide, 4-(5-bromo-2-thenylidenamino)- is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding

Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is used in preclinical studies to evaluate its efficacy and safety.

Industry: In the industrial sector, Benzamide, 4-(5-bromo-2-thenylidenamino)- is used in the production of specialty chemicals and materials. It is also used as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Benzamide, 4-(5-bromo-2-thenylidenamino)- involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Nitro-Substituted Analog: Benzamide, 4-(5-nitro-2-thenylidenamino)-

The nitro-substituted analog (CAS data in ) replaces the bromo group with a nitro (-NO₂) substituent. Key differences include:

- Electronic Effects : The nitro group is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to the bromo group. This could influence participation in nucleophilic aromatic substitution or redox reactions.

- This might improve aqueous solubility relative to the bromo analog .

Chloro-Substituted Benzaldehyde Precursor: 2-Amino-5-bromo-4-chloro-benzaldehyde

describes a benzaldehyde precursor with bromo and chloro substituents.

Naphthalene-Based Benzamide (Compound 28, )

This derivative features a benzamide group at the C-4 position of a naphthalene ring. Structural contrasts include:

- Synthetic Complexity : Synthesis involves multiple steps (13% overall yield), suggesting that the target benzamide may require similar optimization for scalable production.

Biological Activity

Benzamide, 4-(5-bromo-2-thenylidenamino)- is an organic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on various research studies.

Chemical Structure and Synthesis

Benzamide, 4-(5-bromo-2-thenylidenamino)- is characterized by a benzamide core with a 5-bromo-2-thenylidenamino substituent. The synthesis typically involves the reaction of 4-aminobenzamide with 5-bromo-2-thiophenecarboxaldehyde in solvents like ethanol or methanol, often using acetic acid as a catalyst under reflux conditions to ensure complete conversion of starting materials to the desired product .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzamide derivatives. For instance, compounds with the 4-(aminomethyl)benzamide fragment have demonstrated significant cytotoxicity against various cancer cell lines. Specific analogues exhibited over 90% inhibition against epidermal growth factor receptor (EGFR) at concentrations as low as 10 nM .

Table 1: Anticancer Activity of Benzamide Derivatives

| Compound | Cell Line | Inhibition (%) at 10 nM |

|---|---|---|

| Analogue 11 | K562 (CML) | 91% |

| Analogue 13 | HL60 (Leukemia) | 92% |

This indicates that benzamide derivatives may serve as effective inhibitors for receptor tyrosine kinases involved in cancer progression.

Antimicrobial and Anti-inflammatory Properties

Benzamide, 4-(5-bromo-2-thenylidenamino)- has also been investigated for its antimicrobial and anti-inflammatory activities. In preclinical studies, it was found to inhibit specific enzymes and receptors associated with inflammatory pathways, suggesting its potential use in treating inflammatory diseases .

Table 2: Biological Activities of Benzamide, 4-(5-bromo-2-thenylidenamino)-

| Activity Type | Observed Effect |

|---|---|

| Antimicrobial | Effective against bacterial strains |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

The mechanism of action for benzamide derivatives generally involves binding to specific molecular targets such as enzymes or receptors. This binding inhibits their activity or modulates their function, leading to various biological effects like the inhibition of cell proliferation or induction of apoptosis in cancer cells .

Case Studies and Research Findings

- Study on Receptor Tyrosine Kinases : A study focused on the inhibitory effects of benzamide derivatives on receptor tyrosine kinases revealed that many compounds displayed potent activity against multiple kinase targets. The structural modifications made to the benzamide core significantly influenced their binding affinity and inhibitory potency .

- Fungal Inhibition Studies : Research into the fungicidal activities of related benzamide compounds indicated that some derivatives exhibited excellent inhibition rates against various fungal pathogens, outperforming standard antifungal agents .

Table 3: Fungal Inhibition Rates

| Compound | Fungal Pathogen | Inhibition (%) |

|---|---|---|

| Compound A | Sclerotinia sclerotiorum | 86.1% |

| Compound B | Alternaria solani | 75.0% |

This demonstrates the broad-spectrum potential of benzamide compounds in agricultural applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.